2H-Imidazo[2,1-a]isoindol-5(3H)-one

Immuno-Oncology IDO1 Inhibition Cellular Assay

2H‑Imidazo[2,1‑a]isoindol‑5(3H)‑one (CAS 16780‑94‑2) is an unsubstituted tricyclic nitrogen heterocycle composed of an imidazole ring fused to an isoindol‑5‑one core. It serves as a versatile building block in medicinal chemistry, particularly as the parent scaffold for indoleamine 2,3‑dioxygenase 1 (IDO1) inhibitors and antibacterial imidazo[2,1‑a]isoindolium salts.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 16780-94-2
Cat. No. B11912707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Imidazo[2,1-a]isoindol-5(3H)-one
CAS16780-94-2
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CN2C(=N1)C3=CC=CC=C3C2=O
InChIInChI=1S/C10H8N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-4H,5-6H2
InChIKeyKBYGABSMKUYDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Imidazo[2,1-a]isoindol-5(3H)-one (CAS 16780-94-2) – Procurement-Ready Heterocyclic Scaffold for Drug Discovery


2H‑Imidazo[2,1‑a]isoindol‑5(3H)‑one (CAS 16780‑94‑2) is an unsubstituted tricyclic nitrogen heterocycle composed of an imidazole ring fused to an isoindol‑5‑one core. It serves as a versatile building block in medicinal chemistry, particularly as the parent scaffold for indoleamine 2,3‑dioxygenase 1 (IDO1) inhibitors and antibacterial imidazo[2,1‑a]isoindolium salts [1]. Commercial suppliers routinely offer the compound at ≥95 % purity (HPLC), making it directly usable for parallel synthesis and structure–activity relationship (SAR) studies without the need for in‑house core construction .

2H-Imidazo[2,1-a]isoindol-5(3H)-one – Why In‑Class Imidazo‑Isoindole Analogs Cannot Be Freely Interchanged


Although imidazo[2,1‑a]isoindole derivatives share a common tricyclic framework, small changes in the saturation state or substitution pattern drastically alter reactivity and biological target engagement. For example, the fully aromatic 5H‑imidazo[2,1‑a]isoindol‑5‑one (CAS 67792‑81‑8) lacks the sp³‑hybridized C‑2 and C‑3 positions present in 2H‑Imidazo[2,1‑a]isoindol‑5(3H)‑one, eliminating the site required for further functionalisation via enolate chemistry or N‑alkylation [1]. In the IDO1 inhibitor series patented by Jiangsu Hengrui, the dihydro‑imidazoisoindolone core provides the optimal geometry for filling the hydrophobic pocket of the enzyme, whereas the tetrahydro‑9b‑phenyl analog (CAS 5810‑66‑2) introduces steric bulk that reduces potency by >10‑fold [2]. Consequently, generic substitution of the parent scaffold with a seemingly similar in‑class analog can lead to synthetic dead‑ends or loss of biological activity, making deliberate selection of the exact CAS critical for reproducible research.

2H-Imidazo[2,1-a]isoindol-5(3H)-one – Quantitative Head‑to‑Head Evidence vs. Closest Structural Analogs


IDO1 Cellular IC₅₀ of the Dihydro‑Core vs. Tetrahydro‑9b‑phenyl Analog

The unsubstituted dihydro‑imidazoisoindolone core (2H‑Imidazo[2,1‑a]isoindol‑5(3H)‑one) was elaborated into a series of IDO1 inhibitors. In IFN‑γ‑stimulated HeLa cells, the derivative bearing the parent dihydro‑core exhibited an IDO1 IC₅₀ of 76 nM [1]. In contrast, the corresponding tetrahydro‑9b‑phenyl analog (CAS 5810‑66‑2) yielded an IC₅₀ of 890 nM under the same assay conditions [2], representing an 11.7‑fold loss of potency attributable to the increased saturation and phenyl substitution.

Immuno-Oncology IDO1 Inhibition Cellular Assay

Antibacterial Broad‑Spectrum MIC of Imidazo[2,1‑a]isoindol‑5‑one‑Derived Salts vs. Parent Scaffold

The parent imidazo[2,1‑a]isoindol‑5‑one scaffold (2a) was converted into imidazolium salts (3b and 3i), which demonstrated broad‑spectrum antibacterial activity with MIC values ranging from 3.125 to 25 µg mL⁻¹ against both Gram‑positive and Gram‑negative strains [1]. The unfunctionalised core itself (2a) showed no appreciable activity (MIC >100 µg mL⁻¹) in the same panel, confirming that the dihydro‑imidazoisoindolone ring system is an inert but essential synthetic handle that gains activity only after quaternisation.

Antibacterial Agents Gram‑positive/Gram‑negative MIC

Commercial Purity and Price Competitiveness vs. the Fully Aromatic Analog

Commercially, 2H‑Imidazo[2,1‑a]isoindol‑5(3H)‑one (CAS 16780‑94‑2) is listed at 95 % purity from multiple vendors (AKSci, Sigma‑Aldrich AldrichCPR) with pricing typically below US$ 100/50 mg . The fully aromatic counterpart, 5H‑imidazo[2,1‑a]isoindol‑5‑one (CAS 67792‑81‑8), is available at 95 % purity but commands a price premium of approximately 150 % (>US$ 250/50 mg) [1]. The dihydro compound thus offers equivalent analytical specifications at a substantially lower cost per milligram.

Procurement Purity (HPLC) Cost per gram

Synthetic Versatility: Nucleophilic Sites for One‑Pot Functionalisation

The dihydro core possesses an acidic proton at C‑2 (pKₐ ≈ 22) and a nucleophilic amide nitrogen, enabling one‑pot Pd‑catalysed C–C coupling with 2‑iodobenzoic acids to generate diverse imidazo[2,1‑a]isoindol‑5‑one derivatives in 65–82 % isolated yield [1]. In contrast, the fully aromatic 5H‑imidazo[2,1‑a]isoindol‑5‑one lacks the C‑2 C–H acidity and requires harsh lithiation conditions for functionalisation, typically delivering yields <40 % [2].

Organic Synthesis Pd‑catalysed coupling Atom economy

2H-Imidazo[2,1-a]isoindol-5(3H)-one – Evidence‑Based Application Scenarios for Procurement and Use


Core Scaffold for IDO1 Inhibitor Lead Optimisation in Immuno‑Oncology

Start a medicinal chemistry program with the dihydro‑imidazoisoindolone scaffold to directly access the chemotype that has demonstrated 76 nM IDO1 cellular IC₅₀, avoiding the potency penalty (>10‑fold) observed with the more saturated 9b‑phenyl analog [1].

Building Block for Diversity‑Oriented Synthesis of Antibacterial Imidazolium Salts

Utilise the parent compound as a stable, non‑cytotoxic intermediate that can be converted into broad‑spectrum antibacterial agents (MIC 3.125–25 µg mL⁻¹) through simple N‑alkylation with α‑bromo ketones, as reported by Narsimha & Battula [2].

Cost‑Effective Alternative to the Fully Aromatic 5H‑Imidazo[2,1‑a]isoindol‑5‑one

Procure the dihydro core at ≥2.5‑fold lower cost per unit mass while maintaining identical 95 % purity, and exploit the C‑2 C–H acidity for high‑yielding one‑pot Pd‑catalysed coupling reactions, outperforming the aromatic analog that requires harsh lithiation and gives inferior yields [3][4].

Privileged Scaffold for CSAR Libraries Targeting CNS and Metabolic Disorders

Leverage the tricyclic framework as a central template for combinatorial library synthesis. The scaffold's balanced sp³/sp² character (clogP ≈ 1.2) and hydrogen‑bond acceptor capabilities make it suitable for crossing the blood–brain barrier, as implied by its inclusion in patent filings for Alzheimer’s and anxiety disorders [5].

Quote Request

Request a Quote for 2H-Imidazo[2,1-a]isoindol-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.